Oxetin

Natural Product Chemistry Structural Biology Antibiotic Discovery

Oxetin (CAS 94818-85-6) is the first natural product to incorporate an oxetane ring, delivering unique scaffold novelty for antibiotic and herbicide discovery programs. As a stereospecific (2R,3S) glutamine synthetase inhibitor, its conditional activity—reversible by specific amino acids in minimal media—enables precise metabolic dissection studies unavailable from generic GS inhibitors. Gram-scale enantioselective synthesis routes are established, supporting SAR library generation and isotope labeling. Choose Oxetin for unparalleled chemical space exploration and mechanistic control.

Molecular Formula C4H7NO3
Molecular Weight 117.1 g/mol
CAS No. 94818-85-6
Cat. No. B1210499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxetin
CAS94818-85-6
Synonyms3-amino-2-oxetane carboxylic acid
oxetin
Molecular FormulaC4H7NO3
Molecular Weight117.1 g/mol
Structural Identifiers
SMILESC1C(C(O1)C(=O)O)N
InChIInChI=1S/C4H7NO3/c5-2-1-8-3(2)4(6)7/h2-3H,1,5H2,(H,6,7)/t2-,3+/m0/s1
InChIKeyUTIYGJDWWLIDQY-STHAYSLISA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oxetin (CAS 94818-85-6) Procurement Guide: Structural Identity and Core Properties


Oxetin (CAS 94818-85-6), systematically designated as (2R,3S)-3-amino-2-oxetanecarboxylic acid, is a naturally occurring β-amino acid antimetabolite first isolated from the fermentation broth of Streptomyces sp. OM-2317 [1]. Its chemical structure was elucidated via X-ray diffraction and spectral analysis, confirming it as the inaugural natural product to incorporate an oxetane ring [1]. The compound exhibits both antibacterial and herbicidal activities, with its mechanism linked to the inhibition of glutamine synthetase, an enzyme critical for nitrogen metabolism [2].

Why Generic Substitution of Oxetin (CAS 94818-85-6) is Not Viable


Generic substitution of Oxetin with other β-amino acid antimetabolites or glutamine synthetase (GS) inhibitors is scientifically unsound due to its unique combination of a naturally occurring oxetane ring and a stereospecific, condition-dependent mode of action. The (2R,3S) stereoisomer is the naturally active form, and synthetic epimers exhibit markedly reduced antibacterial activity [1]. Furthermore, Oxetin's antimicrobial effect is exclusively observed in minimal media and is antagonized by specific amino acids (L-isoleucine, L-methionine, L-valine, L-glutamine), a distinctive profile not shared by other GS inhibitors like tabtoxin or phosphinothricin [2]. These factors render in-class interchange impossible without substantial, uncontrolled variation in experimental outcomes.

Oxetin (CAS 94818-85-6) Product-Specific Quantitative Differentiation Evidence


First Natural Oxetane Ring: Structural Uniqueness for Scaffold Diversification

Oxetin is the first natural product reported to contain an oxetane ring, a strained four-membered cyclic ether. This structural feature is absent in all other known natural amino acid antimetabolites, including clinically used β-lactams and synthetic GS inhibitors. This structural novelty provides a unique scaffold for medicinal chemistry diversification and target engagement studies [1].

Natural Product Chemistry Structural Biology Antibiotic Discovery

Stereospecific Antibacterial Activity: (2R,3S)-Oxetin vs. Synthetic Stereoisomers

The natural (2R,3S) stereoisomer of Oxetin exhibits significantly higher antibacterial potency compared to its three synthetic stereoisomers (1b, 1c, 1d). While exact minimum inhibitory concentration (MIC) values are not available in the searchable abstracts, the 1986 synthesis study explicitly states that the biological activities of the four stereoisomers were compared and that the natural (2R,3S) configuration is essential for optimal activity [1].

Stereochemistry Antibacterial Structure-Activity Relationship

Conditional Antibacterial Activity: Minimal Medium Dependency and Amino Acid Reversal

Oxetin's antibacterial activity is uniquely conditional, observed only when microorganisms are cultivated in minimal media. This effect is specifically reversed by the addition of L-isoleucine, L-methionine, L-valine, or L-glutamine [1]. This contrasts with other glutamine synthetase (GS) inhibitors like tabtoxin and phosphinothricin, whose antibacterial and herbicidal activities are not typically reversed by a similar panel of amino acids [2].

Mechanism of Action Antimetabolite Microbiology

Herbicidal Activity: Glutamine Synthetase Inhibition in Plant Models

Oxetin exhibits herbicidal activity by inhibiting glutamine synthetase (GS) from spinach leaves (Spinacia oleracea) and in whole-plant assays against alfalfa (Medicago sativa) and turnip (Brassica rapa) [1]. While direct comparative IC50 values against commercial GS-inhibiting herbicides like phosphinothricin (glufosinate) are not provided in the available abstracts, the demonstration of GS inhibition in a plant model establishes a clear mechanistic parallel [2].

Herbicide Glutamine Synthetase Plant Biology

Scalable Enantioselective Synthesis: Gram-Scale Access to Enantiopure Oxetin

A modern, short synthetic route provides access to all four stereoisomers of Oxetin on a gram scale. The key step utilizes a Paternò–Büchi photochemical [2+2] cycloaddition to construct the oxetane core, followed by complementary resolution protocols to yield enantiomerically pure (2R,3S)-oxetin and epi-oxetin [1]. This represents a significant advance over earlier multi-step syntheses, which were less efficient and lower yielding.

Synthetic Methodology Process Chemistry Enantioselective Synthesis

Oxetin (CAS 94818-85-6): Best-Fit Research and Industrial Application Scenarios


Natural Product Scaffold Diversification and Medicinal Chemistry

Oxetin's unique oxetane ring, the first found in a natural antimetabolite, makes it an ideal starting point for scaffold-hopping campaigns in antibiotic and herbicide discovery. Researchers seeking novel chemical space can utilize Oxetin to generate analogs that retain the strained oxetane core while exploring variations in amino acid side chains. The gram-scale synthetic access [1] facilitates the production of diverse libraries for structure-activity relationship (SAR) studies, distinct from traditional β-lactam or phosphinic acid-based inhibitors [2].

Conditional Antimetabolite Mechanism Studies in Microbial Physiology

The strict conditional activity of Oxetin—requiring minimal media and being reversible by specific amino acids [1]—positions it as a specialized tool for dissecting amino acid uptake, metabolism, and antimetabolite resistance in model organisms like Bacillus subtilis. Unlike non-conditional inhibitors, Oxetin allows researchers to precisely control the onset and reversal of growth inhibition, enabling detailed studies of adaptive responses and metabolic bypass mechanisms.

Lead Identification for Novel Glutamine Synthetase-Inhibiting Herbicides

Oxetin's demonstrated inhibition of plant glutamine synthetase and whole-plant herbicidal activity against alfalfa and turnip [1] validates its potential as a lead compound for developing next-generation herbicides. Its distinct oxetane scaffold offers an alternative to the widely used phosphinic acid-based GS inhibitors (e.g., glufosinate), potentially circumventing existing resistance mechanisms. Researchers in agrochemical discovery can leverage Oxetin as a natural product template for rational design of new, selective herbicidal agents [2].

Enantioselective Synthesis and Stereochemical Tool Development

The availability of a scalable, enantioselective synthesis that provides gram-scale access to all four stereoisomers of Oxetin [1] supports applications in stereochemical research. The (2R,3S) natural enantiomer and its epimers can be used as chiral building blocks or as standards for analytical method development. This synthetic route also provides a platform for producing isotopically labeled derivatives for mechanistic and metabolic studies.

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